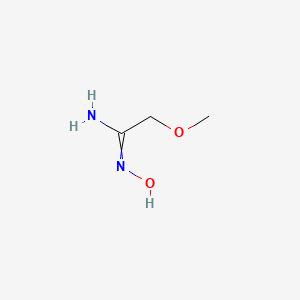
N-Hydroxy-2-methoxyacetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-2-methoxyacetimidamide is an organic compound with the chemical formula C3H8N2O2. It is a nitrogenous derivative of acetamide that contains a hydroxyl and methoxy functional group attached to the nitrogen atom of the carboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-methoxyacetimidamide typically involves the reaction of methoxyacetyl chloride with hydroxylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-2-methoxyacetimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes or nitriles, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Applications De Recherche Scientifique
N-Hydroxy-2-methoxyacetimidamide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of N-Hydroxy-2-methoxyacetimidamide involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Hydroxy-2-methoxyethanimidamide
- N-Hydroxy-2-methoxy-acetamidine
- tert-Butyl 3-(isopropylamino)azetidine-1-carboxylate
Uniqueness
N-Hydroxy-2-methoxyacetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl and methoxy groups provide versatility in chemical reactions and potential for diverse applications in research and industry.
Activité Biologique
N-Hydroxy-2-methoxyacetimidamide (CAS Number: 51821-07-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C₃H₈N₂O₂
- Molecular Weight : 104.10 g/mol
- CAS Number : 51821-07-9
This compound functions primarily as a modulator of fatty acid synthesis pathways. Research indicates that compounds affecting fatty acid synthase (FASN) can influence various biological processes, including cell proliferation and apoptosis in cancer cells. The inhibition of FASN is particularly relevant in cancers where this enzyme is overexpressed, such as breast and pancreatic cancers .
Anticancer Activity
- Inhibition of Fatty Acid Synthase :
- Case Study - Breast Cancer :
- Cytotoxicity Profiling :
Antiviral Activity
- Modulation of Viral Replication :
- Combination Therapies :
Table 1: Summary of Biological Activities
Propriétés
Numéro CAS |
95298-88-7 |
|---|---|
Formule moléculaire |
C3H8N2O2 |
Poids moléculaire |
104.11 g/mol |
Nom IUPAC |
N'-hydroxy-2-methoxyethanimidamide |
InChI |
InChI=1S/C3H8N2O2/c1-7-2-3(4)5-6/h6H,2H2,1H3,(H2,4,5) |
Clé InChI |
UNKQCVYVFHGUTQ-UHFFFAOYSA-N |
SMILES |
COCC(=NO)N |
SMILES isomérique |
COC/C(=N/O)/N |
SMILES canonique |
COCC(=NO)N |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















